7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
7-Ethoxy-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a tricyclic heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. The structure incorporates a pyridine ring at position 5, a 4-methoxyphenyl group at position 2, and an ethoxy substituent at position 7 (Fig. 1). The ethoxy and methoxy groups likely enhance lipophilicity, influencing bioavailability and binding interactions, while the pyridine moiety may contribute to π-stacking or hydrogen-bonding capabilities in biological systems.
Properties
IUPAC Name |
7-ethoxy-2-(4-methoxyphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-22-8-4-7-19-21-14-20(16-9-11-18(28-2)12-10-16)26-27(21)24(30-23(19)22)17-6-5-13-25-15-17/h4-13,15,21,24H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZULXNUKOTWIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)OC)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS Number: 899746-45-3) has garnered attention in recent pharmacological research due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.5 g/mol |
| CAS Number | 899746-45-3 |
Research indicates that this compound exhibits cytotoxic effects primarily through the induction of apoptosis and paraptosis in cancer cells. Notably:
- Apoptosis Induction : The compound enhances the activation of proteins associated with apoptosis, such as PARP and Bax, while decreasing anti-apoptotic proteins like Bcl-2 and Survivin. This is particularly evident in breast cancer cell lines such as MDA-MB231 and MCF-7 .
- Reactive Oxygen Species (ROS) Modulation : Treatment with the compound leads to increased ROS levels, which are critical for triggering apoptotic pathways. The use of antioxidants like N-acetyl-cysteine has shown to partially reverse these effects, indicating a ROS-dependent mechanism .
In Vitro Studies
- Cytotoxicity Against Cancer Cells :
- Microtubule Destabilization :
In Vivo Studies
While specific in vivo studies on this exact compound remain limited, related oxazine derivatives have shown promising results in animal models for tumor reduction and apoptosis induction.
Case Studies
A relevant case study highlighted the efficacy of a structurally similar oxazine derivative (BSO-07) in inducing apoptosis in drug-resistant breast cancer cells. This study provided insights into the potential application of oxazine-based compounds in overcoming therapeutic resistance in oncology .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison can be made with other oxazine derivatives known for their anticancer properties:
| Compound Name | Mechanism of Action | Efficacy (IC50) | Target Cancer Type |
|---|---|---|---|
| BSO-07 | Apoptosis induction | ~10 μM | Breast Cancer |
| EDPOO | ROS modulation | ~15 μM | Neuroblastoma |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Core Heterocycles: The target compound’s benzo[e]pyrazolo[1,3]oxazine core differs from pyrazolo[1,5-a]pyrimidines (e.g., MK66) and pyrano-pyrazolo-oxazines (e.g., ) in ring fusion and electronic properties.
Substituent Effects: Ethoxy vs. Pyridine vs. Phenyl: The pyridin-3-yl group introduces a hydrogen-bond acceptor site absent in phenyl-substituted analogues (e.g., 5-(4-ethoxyphenyl)-2-phenyl-...), which could enhance interactions with polar biological targets .
Biological Activities: Pyrano-pyrazolo-oxazine derivatives () exhibit antimicrobial activity, suggesting the target compound’s oxazine core may confer similar properties . Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups () show cytotoxicity, highlighting the role of electron-withdrawing substituents in modulating bioactivity .
Physicochemical Properties
- Solubility : Ethoxy and pyridine substituents may reduce aqueous solubility compared to hydroxylated analogues (e.g., ’s 4-hydroxyphenyl derivative) .
- Stability : The dihydro-1H configuration in the target compound could enhance stability over fully unsaturated analogues, as seen in dihydropyrazolo[1,5-a]pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
